Superior Renal Function Preservation in Critically Ill Patients: Fenoldopam vs. Low-Dose Dopamine
In a prospective, randomized, controlled trial comparing fenoldopam mesylate (0.1 μg/kg/min) to low-dose dopamine (2 μg/kg/min) in critically ill patients with early renal dysfunction, fenoldopam produced a significantly greater reduction in serum creatinine. After 4 days of continuous infusion, the creatinine change from baseline was -0.41 mg/dL in the fenoldopam group versus -0.09 mg/dL in the dopamine group (p=0.02) [1]. Furthermore, 66% of fenoldopam-treated patients achieved a creatinine decrease exceeding 10% of baseline compared to only 46% in the dopamine group (chi-square=4.06, p=0.04) [1]. The maximum creatinine reduction from baseline was significantly larger with fenoldopam (-0.53 ± 0.47 mg/dL) than with dopamine (-0.34 ± 0.38 mg/dL, p=0.027) [1].
| Evidence Dimension | Renal function improvement (serum creatinine reduction) |
|---|---|
| Target Compound Data | Fenoldopam: -0.53 ± 0.47 mg/dL (max reduction from baseline); -0.41 mg/dL (day 4 change) |
| Comparator Or Baseline | Low-dose dopamine (2 μg/kg/min): -0.34 ± 0.38 mg/dL (max reduction); -0.09 mg/dL (day 4 change) |
| Quantified Difference | Max reduction: 0.19 mg/dL greater with fenoldopam (p=0.027). Day 4 change: 0.32 mg/dL greater with fenoldopam (p=0.02). |
| Conditions | Critically ill patients with early renal dysfunction; continuous IV infusion over 4 days; prospective multicenter RCT. |
Why This Matters
This direct clinical evidence establishes fenoldopam as the scientifically preferred D1 agonist for studies of renal protection in critical illness, where dopamine fails to demonstrate equivalent efficacy.
- [1] Brienza N, Malcangi V, Dalfino L, et al. A comparison between fenoldopam and low-dose dopamine in early renal dysfunction of critically ill patients. Crit Care Med. 2006 Mar;34(3):707-14. PMID: 16505657. View Source
